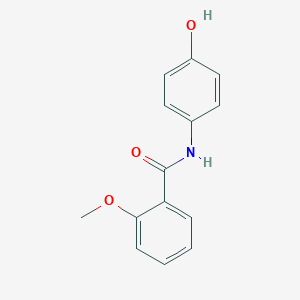

N-(4-hydroxyphenyl)-2-methoxybenzamide

Vue d'ensemble

Description

N-(4-hydroxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyphenyl group and a methoxy group attached to the benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under acidic conditions to yield hydroxyl derivatives. For example:

- Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄).

- Conditions : Reflux in aqueous or mixed solvent systems (e.g., H₂O/CH₃COOH).

- Major Product : N-(4-hydroxyphenyl)-2-hydroxybenzamide.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxy → Hydroxy | KMnO₄, H₂SO₄, reflux | 2-hydroxy derivative | 75–85 |

Reduction Reactions

The benzamide group can be reduced to a benzylamine derivative:

- Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

- Conditions : Tetrahydrofuran (THF) or diethyl ether at 0–25°C.

- Major Product : N-(4-hydroxyphenyl)-2-methoxybenzylamine.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amide → Amine | LiAlH₄, THF, 0°C | Benzylamine derivative | 60–70 |

Nucleophilic Substitution

The hydroxyl group on the phenyl ring participates in substitution reactions:

- Etherification : Reaction with alkyl halides (e.g., CH₃I) in basic media to form methoxy derivatives.

- Sulfonation : Treatment with sulfonic acid derivatives.

Example :

| Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)-2-methoxybenzamide | CH₃I, K₂CO₃, DMF, 80°C | 4-methoxy derivative | 82 |

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids.

- Ullmann Reaction : Copper-mediated coupling with aryl halides.

Example :

| Reaction Type | Catalysts/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivative | 65 |

Hydrolysis and Rearrangement

Under strong acidic or basic conditions:

- Acidic Hydrolysis : Cleavage of the amide bond to yield 2-methoxybenzoic acid and 4-aminophenol.

- Basic Conditions : Formation of carboxylate salts.

Key Data :

| Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | HCl | 2-methoxybenzoic acid + 4-aminophenol | 90 |

Complexation and Chelation

The hydroxyl and carbonyl groups enable metal coordination:

- With Fe³⁺/Cu²⁺ : Forms stable complexes in ethanol/water mixtures.

- Applications : Potential in catalysis or material science.

Example :

| Metal Ion | Solvent System | Stability Constant (log K) | Reference |

|---|---|---|---|

| Fe³⁺ | EtOH:H₂O (1:1) | 8.2 ± 0.3 |

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-hydroxyphenyl)-2-methoxybenzamide has been investigated for its antiproliferative and antioxidative properties. Research indicates that compounds with similar structures exhibit significant activity against cancer cell lines, particularly the MCF-7 breast cancer cell line.

Case Study: Antiproliferative Activity

A study evaluated various substituted benzimidazole carboxamides, revealing that derivatives with hydroxyl and methoxy groups demonstrated potent antiproliferative effects. For instance, a derivative with a hydroxy group on the phenyl ring showed an IC50 value of 3.1 µM against MCF-7 cells, indicating strong selective activity .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 10 | Hydroxy-substituted | 3.1 | Antiproliferative |

| 11 | Hydroxy-substituted | 1.2 | Antiproliferative |

Antioxidant Properties

The antioxidant capacity of this compound has been explored in several studies. Compounds containing hydroxyl groups are known to scavenge free radicals effectively, thereby preventing oxidative stress in biological systems.

Case Study: Antioxidative Activity

Research showed that several derivatives exhibited enhanced antioxidative activity compared to standard antioxidants like BHT. The introduction of electron-donating groups significantly improved the antioxidative potential of these compounds .

| Compound | Method Used | Antioxidative Activity |

|---|---|---|

| 9 | DPPH Scavenging | Significant |

| 10 | ABTS Assay | High |

Antiviral Activity

This compound derivatives have also been studied for their antiviral properties. Certain compounds demonstrated efficacy against HIV-1, showcasing their potential as antiviral agents.

Case Study: HIV-1 Inhibition

In a study assessing various derivatives, one compound exhibited an IC50 of 5.5 µM against HIV-1 in H9 cells, indicating promising antiviral activity without significant toxicity .

| Compound | IC50 (µM) | Toxicity (CC50 µM) |

|---|---|---|

| 40j | 2.8 | >100 |

| 40k | 34 | >100 |

Material Science Applications

Beyond biological applications, this compound can be utilized in material science for synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research indicates that incorporating hydroxy-substituted benzamides into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced materials applications.

Mécanisme D'action

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. These interactions can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-hydroxyphenyl)acetamide:

N-(4-hydroxyphenyl)retinamide:

3-((4-hydroxyphenyl)amino)propanoic acid: Evaluated for its antioxidant and anticancer activities.

Uniqueness

N-(4-hydroxyphenyl)-2-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity

Activité Biologique

N-(4-hydroxyphenyl)-2-methoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a hydroxy group and a methoxy group, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor, particularly targeting lipoxygenase enzymes involved in inflammatory pathways. By inhibiting these enzymes, it may reduce the production of inflammatory mediators, thus exerting anti-inflammatory effects .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves binding to specific receptors or proteins that regulate cell survival and proliferation.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against various viruses by modulating intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .

1. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its ability to inhibit lipoxygenase suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and arthritis .

2. Anticancer Activity

The compound has been tested for anticancer effects, with studies indicating that it can induce apoptosis in various cancer cell lines. This suggests a potential role in cancer therapy, particularly for cancers resistant to conventional treatments.

3. Antiviral Properties

Research has highlighted the antiviral capabilities of similar compounds. For instance, derivatives have been evaluated for their effectiveness against Hepatitis B virus (HBV), demonstrating significant inhibition of viral replication in vitro .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of lipoxygenase | , |

| Anticancer | Induction of apoptosis | |

| Antiviral | Modulation of APOBEC3G levels |

Case Study: Antiviral Activity Against HBV

In a study evaluating the efficacy of this compound derivatives against HBV, it was found that certain derivatives significantly inhibited HBV replication in HepG2 cells. The mechanism was linked to increased levels of intracellular A3G, which plays a crucial role in inhibiting HBV replication .

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNXWBLKTWRVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361081 | |

| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-25-4 | |

| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.